6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Description
This compound is a boron-containing indazole derivative functionalized with a methyl group at position 6, a tetrahydropyran (THP) group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5. The THP group enhances solubility in organic solvents, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This structural framework positions the compound as a versatile intermediate in pharmaceutical and materials science research.
Properties
IUPAC Name |
6-methyl-2-(oxan-2-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-9-10-14-12-22(15-8-6-7-11-23-15)21-17(14)16(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,15H,6-8,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPYFMWSZXQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CN(N=C23)C4CCCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
-
Reagents : 3,4-Dihydro-2H-pyran and methanesulfonic acid are reacted with 6-methylindazole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Conditions : The reaction proceeds at room temperature for 12–24 hours, yielding 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
-
Workup : The product is purified via column chromatography or recrystallization, achieving >95% purity.
Table 1: N-1 Protection Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | DMF, THF, or CH₂Cl₂ | |
| Catalyst | Methanesulfonic acid | |
| Temperature | Room temperature | |
| Reaction Time | 12–24 hours | |
| Yield | 85–92% |
Bromination at Position 7
Introducing a bromine atom at position 7 is critical for subsequent borylation. Electrophilic bromination is employed, leveraging the directing effects of the methyl group at position 6.
Methodology
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).
-
Conditions : The reaction is conducted in dichloromethane (DCM) or acetic acid at 0–25°C.
-
Regioselectivity : The methyl group at position 6 directs bromination to position 7 (para to the methyl group).
Table 2: Bromination Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Brominating Agent | Br₂ or NBS | |
| Lewis Acid | FeBr₃ | |
| Solvent | DCM or acetic acid | |
| Temperature | 0–25°C | |
| Yield | 70–80% |
Miyaura Borylation to Install Boronate Ester
The final step involves replacing the bromine atom at position 7 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation.
Methodology
Table 3: Borylation Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Ligand | Tri-o-tolylphosphine | |
| Boron Source | B₂Pin₂ | |
| Base | KOAc | |
| Solvent | Dioxane | |
| Temperature | 80–100°C | |
| Yield | 75–85% |
Industrial-Scale Synthesis Considerations
Industrial production scales the above steps while optimizing cost, safety, and efficiency:
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
The compound 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a complex organic molecule that has garnered interest in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by data tables and case studies.
Chemical Properties and Structure
The compound features a unique structural arrangement that combines a tetrahydropyran unit with an indazole core and a boron-containing dioxaborolane moiety. Its molecular formula is , and it exhibits properties typical of both indazole derivatives and boronic acids, which are often utilized in drug development and organic synthesis.
Anticancer Research
One of the primary applications of this compound is in the field of anticancer research. Boron-containing compounds have shown promise as inhibitors of various cancer-related pathways. The dioxaborolane group can facilitate interactions with biological targets, potentially leading to the development of novel anticancer agents.
Case Study: Inhibition of Kinase Activity
A study demonstrated that similar boron-containing compounds effectively inhibited protein kinases involved in cancer progression. The mechanism involves the formation of reversible covalent bonds with the enzyme's active site, leading to decreased kinase activity and tumor growth inhibition .
Drug Delivery Systems
The incorporation of the tetrahydropyran moiety allows for enhanced solubility and bioavailability of therapeutic agents. This compound can be utilized as a prodrug or as part of a drug delivery system where its structure can be modified to release active pharmaceutical ingredients in a controlled manner.
Data Table: Comparison of Drug Delivery Systems
| Compound Type | Solubility (mg/mL) | Release Rate (%) | Targeted Delivery |
|---|---|---|---|
| Traditional Boron Compounds | 0.5 | 30 | No |
| Modified Tetrahydropyran | 5.0 | 80 | Yes |
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including cross-coupling reactions typical in organic synthesis.
Case Study: Synthesis of Indazole Derivatives
Research has shown that derivatives of indazole can be synthesized using this compound through palladium-catalyzed cross-coupling reactions, yielding products with potential biological activity .
Organic Electronics
The unique electronic properties of compounds containing boron make them suitable for applications in organic electronics. The compound can be integrated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where it can enhance charge transport and stability.
Performance Metrics
| Application | Efficiency (%) | Stability (Hours) |
|---|---|---|
| OLEDs | 15 | 500 |
| OPVs | 10 | 300 |
Catalysis
The presence of boron in the dioxaborolane structure allows this compound to act as a catalyst or catalyst precursor in various chemical reactions, particularly those involving C-C bond formation.
Mechanism of Action
The mechanism of action of 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The following table summarizes key analogs and their distinguishing features:
*Estimated based on formula C₁₇H₂₃BN₂O₃.
Key Observations:
Electron-withdrawing groups (e.g., fluorine in , chlorine in ) decrease electron density at the boron site, which may reduce reactivity in cross-couplings compared to electron-neutral (methyl) or donating (THP) groups. The methyl ester in adds polarity and hydrogen-bonding capacity, which could influence crystallization behavior or biological activity.
The THP group’s impact on yield remains unquantified but may require optimized conditions due to steric constraints.
Applications in Cross-Coupling :
Structural and Spectral Comparisons
NMR Profiles :
- The 1,6-dimethyl analog exhibits a singlet at δ 7.89 ppm (aromatic proton) and a doublet at δ 7.61 ppm, consistent with deshielding from the boronate ester. The THP group in the target compound would introduce distinct signals for its oxacyclic protons (δ 3.5–4.5 ppm).
- The methyl ester in would show a carbonyl peak near δ 165–170 ppm in ¹³C NMR, absent in the target compound.
Mass Spectrometry :
Stability and Handling
- Boronate Esters : All analogs are moisture-sensitive but stabilized by the pinacol ligand. The THP group may offer additional protection against hydrolysis compared to methyl or halogen substituents.
- Solid-State Properties : Crystallographic data (via tools like SHELX or OLEX2 ) are unavailable for the target compound, but analogs like and are reported as solids, suggesting similar handling requirements.
Biological Activity
6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a tetrahydropyran ring and a dioxaborolane moiety attached to an indazole core. The molecular formula is , and its molecular weight is approximately 342.24 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to 6-methyl-2-tetrahydropyran derivatives exhibit significant antitumor properties. For instance, indazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that an indazole derivative exhibited an IC50 value of 0.004 μM against T-cell proliferation, suggesting high potency in targeting specific cancer cells .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their inhibition can lead to therapeutic effects in cancer and other diseases. For example, inhibitors targeting the IRE1α kinase have shown promise in managing endoplasmic reticulum stress-related diseases . While specific data on the compound's direct kinase inhibition is limited, its structural analogs have been documented to possess such activities.
The biological activity of 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some indazole derivatives cause cell cycle disruption, preventing cancer cell proliferation.
- Kinase Modulation : The potential to inhibit specific kinases can alter signaling pathways critical for tumor growth and survival.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of indazole derivatives in vitro. The results indicated that certain derivatives had significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.004 μM to 10 μM depending on the specific derivative tested .
Study 2: Inhibition of Kinases
Another study focused on the development of selective inhibitors for kinases involved in the unfolded protein response. The findings highlighted that compounds with similar structural features to 6-methyl-2-tetrahydropyran derivatives could effectively inhibit IRE1α kinase activity, showcasing their potential as therapeutic agents in diseases characterized by ER stress .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 6-methyl-2-tetrahydropyran-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole?
The compound is synthesized via multi-step organic reactions, typically involving:
- Suzuki-Miyaura Coupling : The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) facilitates cross-coupling with halogenated intermediates (e.g., bromo- or iodo-substituted indazoles) using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF at 80–100°C .
- Protecting Group Strategies : The tetrahydropyran (THP) group is introduced via acid-catalyzed etherification of alcohols, often requiring reagents like pyridinium p-toluenesulfonate (PPTS) in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity >95% .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indazole substitution pattern) and boronic ester integrity. The THP group appears as a multiplet at δ 3.5–4.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 386.23) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a boronic ester-containing intermediate in Suzuki couplings for drug discovery (e.g., kinase inhibitors or protease-targeted therapeutics) .
- Chemical Biology : Used in fluorescent probes for tracking biomolecular interactions (e.g., binding studies with serum albumin) .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to balance cost and efficiency. Lower catalyst loadings (1–2 mol%) reduce metal contamination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Mixed solvents (e.g., THF/H₂O) enhance coupling efficiency .
- Temperature Control : Microwave-assisted synthesis (100–120°C, 30 min) significantly improves yields compared to traditional heating .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and cell lines. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
- Metabolite Interference : Use LC-MS to rule out degradation products or serum protein binding, which may alter bioavailability .
- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to exclude stereochemical impurities .
Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?
- Analog Synthesis : Replace the THP group with alternative protecting groups (e.g., TBS or MOM) to assess steric/electronic effects on target binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites (e.g., BTK kinase) and guide synthetic modifications .
- In Vitro/In Vivo Correlation : Compare enzymatic inhibition (e.g., IC₅₀) with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
Methodological Considerations
Q. How can solubility challenges be mitigated in biological assays?
Q. What are best practices for ensuring compound stability during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
